5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline
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Overview
Description
5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline is a fluorinated aromatic amine with the molecular formula C9H10ClF4NO. It is used as a building block in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 3,3,3-trifluoropropanol under specific conditions. The nitro group is reduced to an amine, and the trifluoropropoxy group is introduced via nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions in controlled environments to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and stability, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group instead of trifluoropropoxy.
4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline: Positional isomer with the fluorine atom at a different position.
Uniqueness
5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoropropoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C9H9F4NO |
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Molecular Weight |
223.17 g/mol |
IUPAC Name |
5-fluoro-2-(3,3,3-trifluoropropoxy)aniline |
InChI |
InChI=1S/C9H9F4NO/c10-6-1-2-8(7(14)5-6)15-4-3-9(11,12)13/h1-2,5H,3-4,14H2 |
InChI Key |
NMICREOKDVLOKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)OCCC(F)(F)F |
Origin of Product |
United States |
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